molecular formula C7H8F2N2O2 B2954400 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione CAS No. 2379945-26-1

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione

Cat. No.: B2954400
CAS No.: 2379945-26-1
M. Wt: 190.15
InChI Key: XXEYQTADTCUBIH-UHFFFAOYSA-N
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Description

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 g/mol This compound is characterized by the presence of a difluorocyclobutyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

The synthesis of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a difluorocyclobutyl amine with a suitable imidazolidine-2,4-dione derivative . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and scalability .

Chemical Reactions Analysis

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazolidine-2,4-dione core are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the difluorocyclobutyl group and the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3,3-difluorocyclobutyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3-4H,1-2H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEYQTADTCUBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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